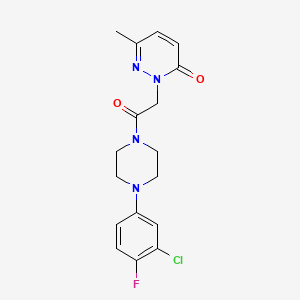
2-(2-(4-(3-chloro-4-fluorophényl)pipérazin-1-yl)-2-oxoéthyl)-6-méthylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H18ClFN4O2 and its molecular weight is 364.81. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotection et activité anti-neuro-inflammatoire
La neuroprotection est cruciale pour le traitement des maladies neurodégénératives, de l'accident vasculaire cérébral ischémique et des traumatismes crâniens. Les chercheurs ont exploré le potentiel des dérivés de la pyrimidine dans ce contexte. Le composé , un hybride triazole-pyrimidine, a montré des propriétés prometteuses :
Conception et synthèse : Une série de nouveaux composés à base de triazole-pyrimidine a été conçue, synthétisée et caractérisée. Des techniques telles que la spectrométrie de masse, la RMN du 1H, la RMN du 13C et l'analyse de diffraction des rayons X ont confirmé leurs structures .
Activité neuroprotectrice : Parmi les composés synthétisés, six (ZA2 à ZA6 et l'intermédiaire S5) ont présenté une activité neuroprotectrice. Ils ont réduit l'expression de la chaperonne du réticulum endoplasmique (RE) BIP et du marqueur d'apoptose caspase-3 clivée dans les cellules neuronales humaines .
Activité anti-neuro-inflammatoire : Plusieurs composés (ZA3-ZA5, ZB2-ZB6 et l'intermédiaire S5) ont démontré des propriétés anti-neuro-inflammatoires significatives. Ils ont inhibé la production d'oxyde nitrique (NO) et du facteur de nécrose tumorale α (TNF-α) dans les cellules de microglie humaine stimulées par le LPS .
Mécanisme d'action : Les composés agissent probablement en inhibant le stress du RE, l'apoptose et la voie inflammatoire NF-κB. Des études d'amarrage moléculaire ont montré des interactions favorables avec les résidus actifs des protéines ATF4 et NF-κB .
Propriétés
IUPAC Name |
2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-12-2-5-16(24)23(20-12)11-17(25)22-8-6-21(7-9-22)13-3-4-15(19)14(18)10-13/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNQCCUQNKQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,5-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2395162.png)
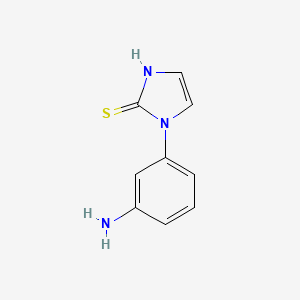
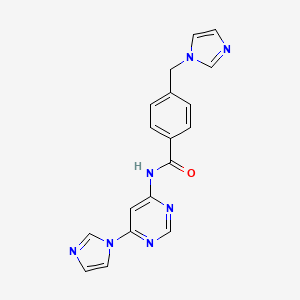
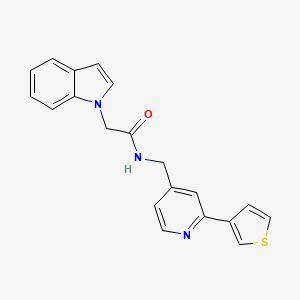
![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)
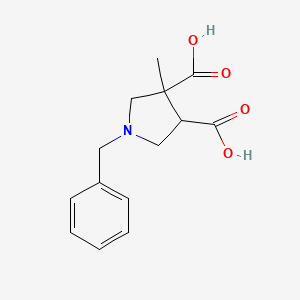
![2,5-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2395173.png)
![2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2395174.png)
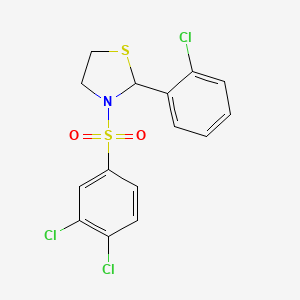
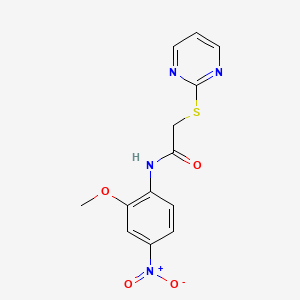
![N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2395180.png)
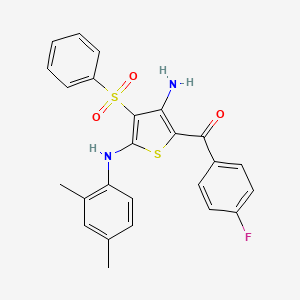
![3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole](/img/structure/B2395182.png)
![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)
